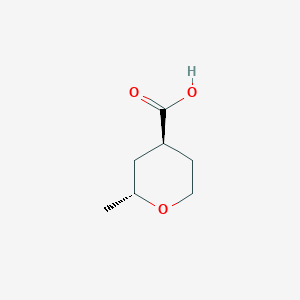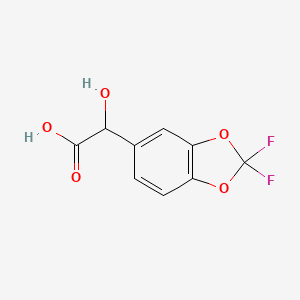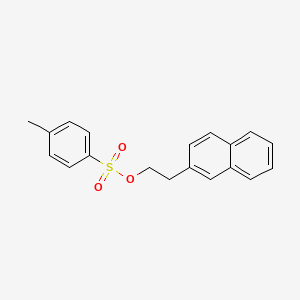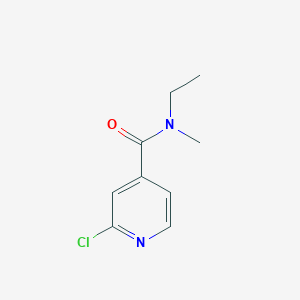
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with N-ethyl-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include various substituted pyridine derivatives.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-methylpyridine-4-carboxamide
- 2-chloro-N-ethylpyridine-4-carboxamide
- 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide
Uniqueness
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the nitrogen atom can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H11ClN2O |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-4-5-11-8(10)6-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
QITIFJYEODLWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)C1=CC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
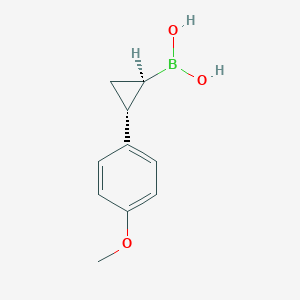
![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13469885.png)
